molecular formula C5H3F7 B074521 2,3,3,4,4,5,5-Heptafluoro-1-pentene CAS No. 1547-26-8

2,3,3,4,4,5,5-Heptafluoro-1-pentene

Cat. No. B074521
CAS RN: 1547-26-8
M. Wt: 196.07 g/mol
InChI Key: ZHKVUSSHABANQG-UHFFFAOYSA-N
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Description

2,3,3,4,4,5,5-Heptafluoro-1-Pentene is a chemical compound with the molecular formula C5H3F7 and a molecular mass of 196.07 . It has been used in the synthesis of flavorings and in the production of oligomers . It is also used as an impurity in polyether ether ketone (PEEK) .


Synthesis Analysis

The substance is used as a comonomer in combination with ethylene and tetrafluoroethylene to manufacture fluoropolymers . These fluoropolymers are intended to be used as a polymeric processing agent in a wide range of plastics .


Molecular Structure Analysis

The molecular structure of 2,3,3,4,4,5,5-Heptafluoro-1-pentene can be found in various databases such as the NIST Chemistry WebBook .

Scientific Research Applications

  • Catalytic Activity in Alkane Reforming : Studies on the catalytic activity of bulk tungsten carbides have explored the reforming activity for various alkanes and olefins, including 2-methyl-2-pentene and 4-methyl-1-pentene. These studies help understand the influence of structure and substituents in hydrocarbon transformations, which could be relevant for heptafluoro-1-pentene derivatives (Keller et al., 1997).

  • Reactions of Perfluoroalkylcarbanions : Research on the reactions of perfluoro-2-methyl-2-pentylcarbanion, a similar fluorinated compound, with various reactants, can provide insights into the reactivity and potential transformations of heptafluoro-1-pentene in synthetic chemistry (Dmowski & Woźniacki, 1985).

  • Isomerization Over ZSM-5 Catalysts : The study of isomerization of 1-pentene over H-ZSM-5 catalysts gives an understanding of the isomerization processes, which might be applicable to heptafluoro-1-pentene and its derivatives (Maeurer & Kraushaar-Czarnetzki, 1999).

  • Nuclear Magnetic Resonance Study of Poly(4-methyl-1-pentene) : Research using 13C NMR spectroscopy to study the structure of polymers derived from 4-methyl-1-pentene can provide insights into the polymerization potential of fluorinated pentenes (Mizuno & Kawachi, 1992).

Safety And Hazards

The EFSA Panel concluded that 2,3,3,4,4,5,5-heptafluoro-1-pentene does not raise a safety concern for the consumer if used as a comonomer together with tetrafluoroethylene and/or ethylene comonomers to manufacture fluoropolymers for application as a polymer processing aid at up to 0.2% w/w of the FCM .

properties

IUPAC Name

2,3,3,4,4,5,5-heptafluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c1-2(6)4(9,10)5(11,12)3(7)8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVUSSHABANQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074595
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,3,3,4,4,5,5-Heptafluoro-1-pentene

CAS RN

1547-26-8
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1547-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2016 - Wiley Online Library
This scientific opinion of the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids ( CEF Panel) deals with the safety assessment of 2,3,3,4,4,5,5‐…
Number of citations: 1 efsa.onlinelibrary.wiley.com
C Bolognesi, AF Castoldi, R Crebelli… - Environmental and …, 2017 - Wiley Online Library
Food contact materials are all materials and articles intended to come directly or indirectly into contact with food. Before being included in the positive European “Union list” of …
Number of citations: 21 onlinelibrary.wiley.com
B Bokkers, B Van de Ven, P Janssen, W Bil… - 2019 - rivm.openrepository.com
The term 'food contact materials' describes packaging materials which are used for food and consumer items, such as pans, dishes and baking aids. Per- and polyfluoroalkyl substances …
Number of citations: 20 rivm.openrepository.com
C Bolognesi, L Castle, JP Cravedi… - EFSA …, 2016 - EUROPEAN FOOD SAFETY …
Number of citations: 0

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